molecular formula C11H18N2O2S B8423179 Tert-butyl isopropyl(thiazol-2-yl)carbamate

Tert-butyl isopropyl(thiazol-2-yl)carbamate

Cat. No.: B8423179
M. Wt: 242.34 g/mol
InChI Key: DHVYTZYWKSLQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl isopropyl(thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C11H18N2O2S and its molecular weight is 242.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

tert-butyl N-propan-2-yl-N-(1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C11H18N2O2S/c1-8(2)13(9-12-6-7-16-9)10(14)15-11(3,4)5/h6-8H,1-5H3

InChI Key

DHVYTZYWKSLQDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=NC=CS1)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Boc-2-aminothiazole (400 mg, 2 mmol) in THF (8 mL) at 0° C. was added triphenylphosphine (655 mg, 2.5 mmol) and IPA (0.19 mL, 2.5 mmol). DEAD (0.39 mL<2.5 mmol) was added and the reaction was allowed to warm to room temperature. The reaction was stirred for 2 h then stored at −20° C. overnight. The reaction was then concentrated to an oil and purified directly on silica gel (2.5% EtOAc/heptane) to give tert-butyl isopropyl(thiazol-2-yl)carbamate (432 mg, 90% yield).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
655 mg
Type
reactant
Reaction Step One
Name
Quantity
0.19 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
DEAD
Quantity
0.39 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.